molecular formula C13H13ClO2 B14238146 3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one CAS No. 380223-32-5

3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one

Cat. No.: B14238146
CAS No.: 380223-32-5
M. Wt: 236.69 g/mol
InChI Key: UVLQUMHJQFSJRE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one is an organic compound that features a benzyloxy group attached to a chlorinated cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the chlorinated cyclohexene in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.

    Reduction: Formation of benzyloxy-substituted alcohols or alkanes.

    Substitution: Formation of benzyloxy-substituted amines or thiols.

Scientific Research Applications

3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the chlorine atom can participate in electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclohex-2-en-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Chlorocyclohex-2-en-1-one: Lacks the benzyloxy group, which may reduce its ability to interact with biological targets.

    3-(Methoxy)-2-chlorocyclohex-2-en-1-one: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its chemical properties.

Uniqueness

3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one is unique due to the presence of both the benzyloxy and chlorine substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

380223-32-5

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

2-chloro-3-phenylmethoxycyclohex-2-en-1-one

InChI

InChI=1S/C13H13ClO2/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

UVLQUMHJQFSJRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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